4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYRJQNUWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
- Starting Material: 2,4-Diaminopyrimidine derivatives or halogenated pyrimidines (e.g., 2-chloropyrimidine).
- Chlorination and Methylation:
Using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride to chlorinate the pyrimidine ring at specific positions, followed by methylation with methylating agents like methyl iodide or dimethyl sulfate.
- A patent describes the chlorination of 2-chloropyrimidine derivatives using phosphorus oxychloride, which, although effective, poses environmental concerns. Alternative reagents such as tribromo oxygen phosphorus or methyl halides are also employed for methylation.
Pyrimidine derivative + POCl₃ → Chlorinated pyrimidine intermediate
Chlorinated pyrimidine + methylating agent → 4,6-Dimethyl-2-chloropyrimidine
Introduction of the Piperidin-4-yl Group
Nucleophilic Substitution:
The chlorinated pyrimidine intermediate reacts with piperidin-4-amine or piperidin-4-yl derivatives under reflux conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Piperidin-4-amine | Reflux, inert solvent | Formation of the pyrimidine-piperidine linkage |
- Patent CN107400113A reports a similar coupling process, where 2-chloropyrimidine derivatives are reacted with piperidin-4-amine in acetic acid or ethanol under reflux, yielding the desired pyrimidine-piperidinyl compounds.
Methylation at Positions 4 and 6
- Selective Methylation:
Methyl groups are introduced at the 4 and 6 positions via methylation with methyl iodide or dimethyl sulfate, often under basic conditions (e.g., potassium carbonate) to ensure selectivity.
- Patent CN107629009B describes methylation of pyrimidine derivatives using methyl iodide in the presence of potassium carbonate, achieving high regioselectivity and yields.
Final Salt Formation and Purification
Dihydrochloride Salt Formation:
The free base is dissolved in hydrochloric acid, and the dihydrochloride salt precipitates out upon cooling or solvent evaporation.Purification:
Recrystallization from ethanol or ethyl acetate yields pure crystalline dihydrochloride.
Data Table Summarizing the Preparation Methods
Research Findings and Notes
Environmental Considerations:
Traditional reagents like phosphorus oxychloride are effective but environmentally hazardous. Alternatives such as methyl iodide and safer chlorinating agents are preferred for greener synthesis.Yield and Purity:
Reported yields are typically in the range of 70-85%, with product purities exceeding 99% after recrystallization.Reaction Optimization:
Temperature control during methylation and coupling steps is critical for regioselectivity and minimizing side reactions.Catalytic Hydrogenation: In some routes, catalytic hydrogenation (using palladium on carbon) is employed to reduce intermediates or remove protecting groups, as indicated in recent patent literature.
Chemical Reactions Analysis
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and specific catalysts depending on the reaction type . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways and apoptosis induction. For instance, similar compounds have demonstrated efficacy against breast cancer cells by targeting specific signaling pathways involved in cell growth and survival .
2. Neurological Disorders
Research indicates that this compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB). Its piperidine moiety enhances its CNS penetration, making it a candidate for developing treatments for conditions like anxiety and depression . The compound's structure allows for interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Biological Applications
1. Cell Culture
In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH stability within the range of 6 to 8.5, which is crucial for optimal cell growth and function . This property makes it valuable in various experimental setups where pH fluctuations can adversely affect cellular responses.
2. Enzyme Inhibition Studies
The compound has been explored for its role as an enzyme inhibitor, particularly in studies focusing on protein kinases. By inhibiting specific kinases, this compound can alter signaling pathways involved in cell cycle regulation and apoptosis, providing insights into therapeutic strategies for diseases characterized by dysregulated kinase activity .
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine compounds similar to this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Neuropharmacological Effects
A neuropharmacological study assessed the effects of this compound on animal models of anxiety and depression. The results indicated that administration of the compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes in rodents, suggesting potential therapeutic benefits for human applications .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
- Molecular Formula : C₁₀H₁₆N₄
- Key Differences : Replaces the piperidine ring with a piperazine group (two nitrogen atoms in the ring vs. one in piperidine).
- Demonstrated utility as a pharmaceutical intermediate, with synthesis yields up to 96% .
- Applications : Used in the synthesis of indolylpyrimidylpiperazines for gastrointestinal therapeutic candidates .
5-Acetyl-4,6-dimethyl-2-[2-(4-(2-methoxyphenyl)piperazinyl)ethylamino]pyrimidine Trihydrochloride
- Molecular Formula : C₂₃H₃₄N₆O₂Cl₃ (estimated).
- Key Differences: Incorporates a trihydrochloride salt and an extended ethylamino-methoxyphenylpiperazine side chain.
- Properties : Enhanced hydrophilicity and sustained-release pharmacokinetics due to the trihydrochloride formulation. Used in controlled-release pharmaceutical preparations .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Key Differences : Lacks the pyrimidine core but shares the piperidine hydrochloride salt structure.
- Properties: Limited solubility and stability data available; primarily used in research settings .
Physicochemical and Commercial Comparison
Research Findings and Functional Insights
- Bioactivity : Piperidine-containing pyrimidines (e.g., the target compound) show promise in modulating central nervous system (CNS) targets due to their lipophilicity, which enhances blood-brain barrier penetration. In contrast, piperazine analogs exhibit higher polarity, favoring peripheral therapeutic applications .
- Synthetic Challenges : Piperidine derivatives often require stringent reaction conditions to avoid byproducts. For example, the synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine necessitates excess piperazine to minimize dimerization , whereas the target compound’s synthesis may involve protecting-group strategies to stabilize the piperidine ring.
- Stability and Handling: Piperidine hydrochloride salts, including the target compound, generally require storage in anhydrous conditions to prevent hydrolysis. Limited ecotoxicological data are available for these derivatives, necessitating cautious disposal .
Biological Activity
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a pyrimidine derivative characterized by its unique structure that includes a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. Understanding its biological activity involves examining its mechanism of action, pharmacokinetic properties, and therapeutic applications.
- Molecular Formula : C11H17N3.2Cl
- Molecular Weight : 264.2 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is known to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it may inhibit enzymes involved in DNA replication and repair, leading to antiproliferative effects on cancer cells.
Target Interactions
The compound's piperidine group enhances its binding affinity to biological targets, which is crucial for its pharmacological effects. Research indicates that derivatives containing piperidine are prevalent in numerous pharmaceutical classes, highlighting their importance in drug design.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Similar pyrimidine derivatives have been investigated for their antiviral effects against HIV and other viruses, suggesting a possible role for this compound in antiviral therapy .
- Neuroprotective Effects : The compound may also have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound:
- Bioavailability : Preliminary studies indicate sufficient oral bioavailability.
- Half-life : The elimination half-life and potential for bioaccumulation are being assessed using advanced techniques like HPLC and mass spectrometry.
| Parameter | Value |
|---|---|
| Bioavailability | 31.8% |
| Clearance | 82.7 mL/h/kg |
| Toxicity (acute) | No acute toxicity up to 2000 mg/kg |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated significant antiproliferative activity against melanoma cell lines with BRAFV600E mutations, indicating its potential as an anticancer agent .
- In Vivo Models : Animal model studies are underway to evaluate the compound's therapeutic efficacy and safety profile in treating conditions such as glioblastoma and other aggressive cancers.
Q & A
Q. Advanced: How can reaction conditions (e.g., solvent, temperature) be systematically optimized to improve yield and purity?
Answer:
- Basic: The compound is typically synthesized via multi-step reactions starting from pyrimidine precursors. A common route involves condensation of aldehydes and amines under acidic/basic conditions to form the pyrimidine core, followed by piperidine substitution and dihydrochloride salt formation .
- Advanced: Optimization requires a Design of Experiments (DoE) approach. For example, varying solvents (polar aprotic vs. protic), temperatures (room temp vs. reflux), and catalysts (e.g., Pd for cross-coupling steps) can be tested. Computational tools like reaction path search methods (quantum chemical calculations) help predict optimal conditions, reducing trial-and-error .
Basic: What analytical techniques are recommended for structural characterization?
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Answer:
- Basic: Use orthogonal methods:
- NMR (1H/13C) for functional group confirmation.
- Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute configuration (if crystalline) .
- Advanced: Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvate formation. Combine variable-temperature NMR with DFT calculations to model conformational equilibria. Cross-validate with IR spectroscopy for hydrogen bonding analysis .
Basic: How do solubility and stability impact experimental design?
Q. Advanced: What strategies can enhance solubility for in vitro assays without compromising stability?
Answer:
- Basic: The dihydrochloride salt improves aqueous solubility but is hygroscopic. Store under inert gas (argon) at -20°C in desiccated conditions to prevent degradation .
- Advanced: For hydrophobic assays (e.g., membrane permeability), use co-solvents (DMSO ≤0.1%) or formulate with cyclodextrins. Stability studies (accelerated aging under varying pH/temperature) guide formulation adjustments .
Basic: What biological targets or pathways are associated with this compound?
Q. Advanced: How can researchers design dose-response assays to address inconsistent activity data across cell lines?
Answer:
- Basic: The piperidine-pyrimidine scaffold is explored in neuropharmacology (e.g., kinase inhibition, GPCR modulation). Prioritize targets via docking studies against databases like PubChem .
- Advanced: Inconsistencies may stem from cell-specific metabolism or off-target effects. Use isogenic cell lines and include controls for transporter expression (e.g., P-gp inhibitors). Employ high-content screening to capture subcellular localization effects .
Basic: What safety precautions are essential during handling?
Q. Advanced: How can stability under reactive conditions (e.g., light, oxygen) be rigorously assessed?
Answer:
- Basic: Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture; dihydrochloride salts may release HCl upon decomposition .
- Advanced: Conduct forced degradation studies:
Basic: How should researchers approach contradictory bioactivity data in published studies?
Q. Advanced: What statistical or computational tools can reconcile discrepancies in IC50 values?
Answer:
- Basic: Verify assay protocols (e.g., cell viability method, incubation time). Check compound purity (HPLC ≥95%) and batch-to-batch variability .
- Advanced: Apply meta-analysis using tools like RevMan to aggregate data. Machine learning models (e.g., random forests) can identify confounding variables (e.g., assay pH, serum content) .
Basic: What role does computational modeling play in studying this compound?
Q. Advanced: How can MD simulations improve understanding of target binding kinetics?
Answer:
- Basic: Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or receptors. Use PubChem data for initial pharmacophore models .
- Advanced: Run microsecond-scale MD simulations (AMBER, GROMACS) to study conformational dynamics. Alchemical free energy calculations (e.g., FEP+) quantify binding affinities and guide SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
